1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride
CAS No.:
Cat. No.: VC10381122
Molecular Formula: C17H28ClNO3
Molecular Weight: 329.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H28ClNO3 |
|---|---|
| Molecular Weight | 329.9 g/mol |
| IUPAC Name | 1-(2,6-dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C17H27NO3.ClH/c1-13-6-4-7-14(2)18(13)11-15(19)12-21-17-9-5-8-16(10-17)20-3;/h5,8-10,13-15,19H,4,6-7,11-12H2,1-3H3;1H |
| Standard InChI Key | KWQPLLORDNJFBD-UHFFFAOYSA-N |
| SMILES | CC1CCCC(N1CC(COC2=CC=CC(=C2)OC)O)C.Cl |
| Canonical SMILES | CC1CCCC(N1CC(COC2=CC=CC(=C2)OC)O)C.Cl |
Introduction
Synthesis and Preparation
While specific synthesis methods for 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride are not detailed in the search results, similar compounds often involve multi-step organic synthesis processes. These processes typically require careful selection of organic precursors and reaction conditions to achieve high yields and purity.
Potential Applications
Compounds with similar structures, such as those incorporating piperidine rings and phenoxy groups, have been explored for their pharmacological properties. They may exhibit activity as agonists or antagonists for various receptors, depending on their specific molecular features.
| Potential Application Areas | Description |
|---|---|
| Neurological Disorders | Piperidine-based compounds can interact with neurotransmitter systems. |
| Cardiovascular Diseases | Phenoxy groups may influence blood vessel function or lipid metabolism. |
| Anti-Inflammatory Agents | The compound's structure could allow interaction with inflammatory pathways. |
Research Directions
Future research on 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride should focus on:
-
Synthesis Optimization: Developing efficient synthesis protocols to ensure high purity and yield.
-
Biological Activity Screening: Investigating potential interactions with biological targets to identify therapeutic applications.
-
Pharmacokinetic Studies: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties to assess drug-like characteristics.
Given the lack of specific information on this compound in the search results, further investigation into its synthesis, properties, and potential applications is necessary to fully understand its significance and utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume